![molecular formula C25H28ClN3O4S B6572474 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-triethoxybenzamide CAS No. 946199-78-6](/img/structure/B6572474.png)
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-triethoxybenzamide
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Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .
Future Directions
properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O4S/c1-4-31-20-13-17(14-21(32-5-2)23(20)33-6-3)24(30)27-15-19-22(16-7-9-18(26)10-8-16)28-25-29(19)11-12-34-25/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDZDWBDDQGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-triethoxybenzamide |
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